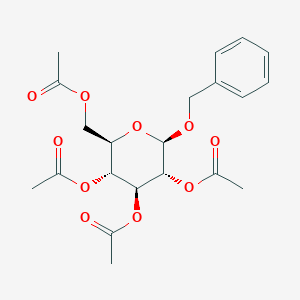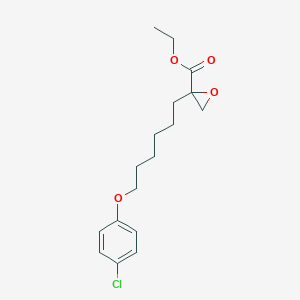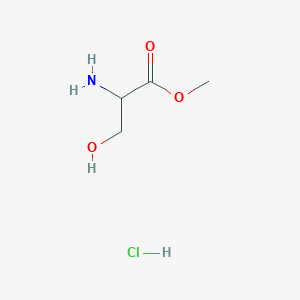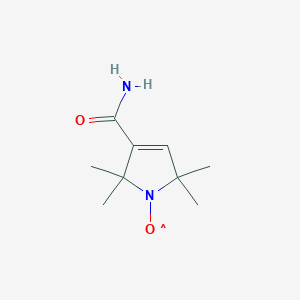
4-Nitrophenyl a-D-mannopyranoside
Vue d'ensemble
Description
4-Nitrophenyl α-D-mannopyranoside is a chromogenic substrate for α-mannosidase . It is used in various biological samples through a colorimetric assay . It is also used for crystal structure studies of the complexes of concanavalin A and binding studies with concanavalin A .
Molecular Structure Analysis
The molecular formula of 4-Nitrophenyl a-D-mannopyranoside is C12H15NO8 . Its average mass is 301.249 Da and its monoisotopic mass is 301.079773 Da .Chemical Reactions Analysis
4-Nitrophenyl α-D-mannopyranoside is a substrate for α-mannosidase . Upon cleavage, it yields an absorbent solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Nitrophenyl a-D-mannopyranoside include a density of 1.6±0.1 g/cm3, a boiling point of 582.2±50.0 °C at 760 mmHg, and a flash point of 305.9±30.1 °C . It is soluble in DMF at 50 mg/mL .Applications De Recherche Scientifique
Substrate for α-mannosidase activity detection
Specific Scientific Field
Summary of the Application
4-Nitrophenyl a-D-mannopyranoside is used as a chromogenic substrate for α-mannosidase . This compound enables the detection and quantification of α-D-mannosidase activity in various biological samples through a colorimetric assay .
Methods of Application
The compound is introduced into a biological sample containing α-mannosidase. The enzyme cleaves the 4-Nitrophenyl a-D-mannopyranoside, releasing 4-nitrophenol, which can be detected colorimetrically .
Results or Outcomes
The amount of 4-nitrophenol released is proportional to the α-D-mannosidase activity in the sample. This allows for the quantification of α-D-mannosidase activity .
Analyzing the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG)
Specific Scientific Field
Summary of the Application
4-Nitrophenyl β-D-mannopyranoside has been used as a substrate to analyze the action mechanism of Pyrococcus furiosus thermostable glycosidase (PFTG) .
Methods of Application
The compound is used in isothermal titration calorimetry (ITC) to study the kinetic parameters of PFTG .
Results or Outcomes
The results of this analysis can provide insights into the action mechanism of PFTG .
Hydroxide-Promoted Hydrolysis Study
Specific Scientific Field
Summary of the Application
4-Nitrophenyl α-D-mannopyranoside is used to study the transition state for the hydroxide-promoted hydrolysis in aqueous media . This research can provide insights into the reaction mechanism involving the formation of a transient oxirane intermediate .
Methods of Application
The compound is subjected to hydroxide-promoted hydrolysis. The transition state for the hydrolysis reaction is modeled computationally using kinetic isotope effect (KIE) measurements .
Results or Outcomes
The results of this analysis can provide insights into the reaction mechanism involving rate-limiting formation of a transient oxirane intermediate .
Substrate for GH1-glucosidase (EaBgl1A) enzyme
Specific Scientific Field
Summary of the Application
4-Nitrophenyl β-D-mannopyranoside has been used as a substrate for GH1-glucosidase (EaBgl1A) enzyme .
Methods of Application
The compound is used in enzymatic assays to study the activity of the GH1-glucosidase (EaBgl1A) enzyme .
Results or Outcomes
The results of this analysis can provide insights into the action mechanism of the GH1-glucosidase (EaBgl1A) enzyme .
Substrate for Screening Cucumber Enzymes
Specific Scientific Field
Summary of the Application
4-Nitrophenyl β-D-mannopyranoside has been used as a substrate for screening enzymes in cucumber .
Methods of Application
The compound is used in enzymatic assays to study the activity of various enzymes in cucumber .
Results or Outcomes
The results of this analysis can provide insights into the enzymatic activity in cucumber .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBHRQDFSNCLOZ-GCHJQGSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299735 | |
| Record name | p-Nitrophenyl α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl a-D-mannopyranoside | |
CAS RN |
10357-27-4 | |
| Record name | p-Nitrophenyl α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitrophenyl α-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601299735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrophenyl α-D-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,6Z,9S,10E)-9-[Tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dien-1-ol](/img/structure/B15876.png)

![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)

![ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B15896.png)




